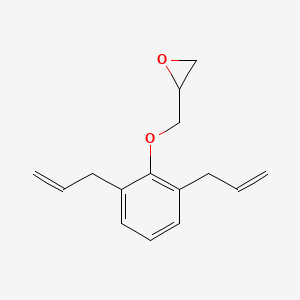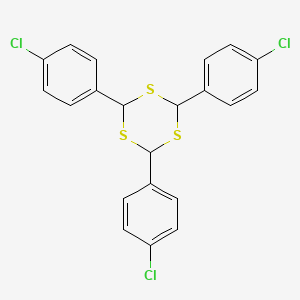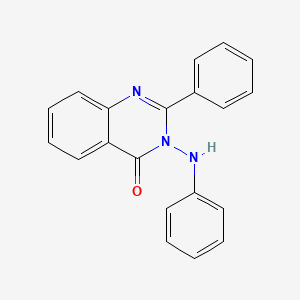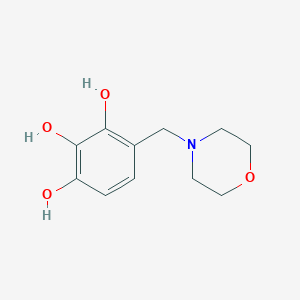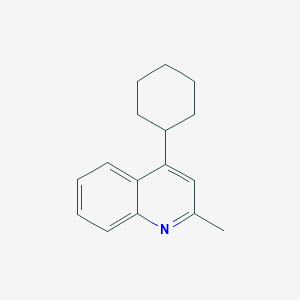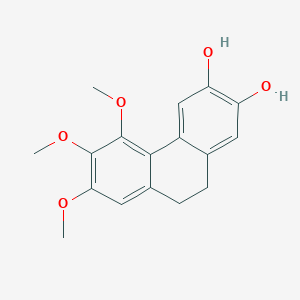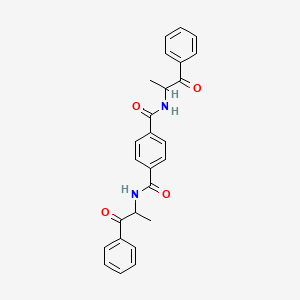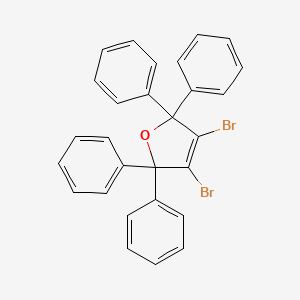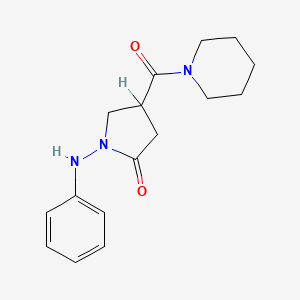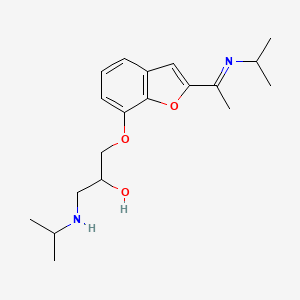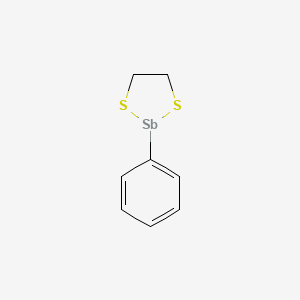
2-Phenyl-1,3,2-dithiastibolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,3,2-dithiastibolane is an organoantimony compound characterized by the presence of a phenyl group attached to a 1,3,2-dithiastibolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3,2-dithiastibolane typically involves the reaction of antimony trichloride with thiophenol in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the dithiastibolane ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,3,2-dithiastibolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Phenyl-1,3,2-dithiastibolane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other organoantimony compounds.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3,2-dithiastibolane involves its interaction with molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which may alter the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems.
Comparison with Similar Compounds
2-Phenyl-1,3,2-dithiarsolane: Similar structure but contains arsenic instead of antimony.
2-Phenyl-1,3,2-dithiastannolane: Contains tin instead of antimony.
2-Phenyl-1,3,2-dithiagermolane: Contains germanium instead of antimony.
Uniqueness: 2-Phenyl-1,3,2-dithiastibolane is unique due to the presence of antimony, which imparts distinct chemical properties compared to its analogs. These properties include different reactivity patterns and potential biological activities, making it a valuable compound for further research and application development.
Properties
CAS No. |
51525-64-5 |
|---|---|
Molecular Formula |
C8H9S2Sb |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2-phenyl-1,3,2-dithiastibolane |
InChI |
InChI=1S/C6H5.C2H6S2.Sb/c1-2-4-6-5-3-1;3-1-2-4;/h1-5H;3-4H,1-2H2;/q;;+2/p-2 |
InChI Key |
YWKCOWSSNSYOHV-UHFFFAOYSA-L |
Canonical SMILES |
C1CS[Sb](S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


